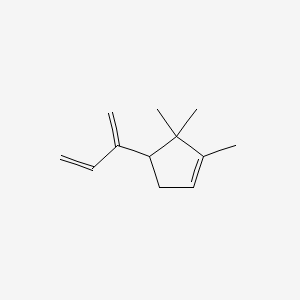
4-(1-Methyleneallyl)-1,5,5-trimethylcyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyleneallyl)-1,5,5-trimethylcyclopentene is a cycloalkene consisting of cyclopentene having a buta-1,3-dien-2-yl group at the 4-position a methyl group at the 1-position and gem-dimethyl groups at the 5-position. It is a cycloalkene and a polyene. It derives from a hydride of a buta-1,3-diene and a cyclopentene.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Allylmetalation in Synthesis : The compound has been used in the allylmetalation of 1-silylalkynes, leading to the formation of methylenecyclopentenes, a key step in organic synthesis (Louw, Van der Baan, Bickelhaupt, & Klumpp, 1987).
- Cyclization Processes : It plays a role in Pd(0)-catalyzed cyclization processes to produce cyclopentene derivatives, crucial in developing pharmaceuticals and materials (Paquette & Tae, 1996).
- Hydrostannation : Used in hydrostannation reactions, producing trimethylstannylcyclopentene isomers. This reaction is significant in the formation of organotin compounds (Dumartin, Quintard, & Pereyre, 1983).
Polymer and Material Science
- Polymerization Studies : It's involved in the study of the polymerization of dialkylethenes and methylenecycloalkanes, contributing to our understanding of the formation of polymers with various thermal and mechanical properties (Lohuizen & Vries, 1967).
- Photoreactive Materials : In photoreactive material research, derivatives have been studied for their photochromic reactions in single-crystalline phases, relevant in developing light-responsive materials (Irie, Lifka, Kobatake, & Kato, 2000).
Catalysis and Reaction Mechanisms
- Isomerization Processes : It undergoes NO-catalyzed isomerization, providing insights into reaction mechanisms and catalysis in organic chemistry (Egger & Jola, 1969).
- Study of Reaction Kinetics : The compound is central in understanding the kinetics of thermal isomerization reactions, which is essential in the design of industrial chemical processes (Hopf, Wachholz, & Walsh, 1992).
Advanced Organic Chemistry
- Carbonium Ion Research : It has been used in the study of carbonium ions, which are crucial intermediates in many organic reactions and have implications in the synthesis of complex organic molecules (Olah, Bollinger, Cupas, & Lukas, 1967).
Eigenschaften
Produktname |
4-(1-Methyleneallyl)-1,5,5-trimethylcyclopentene |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
4-buta-1,3-dien-2-yl-1,5,5-trimethylcyclopentene |
InChI |
InChI=1S/C12H18/c1-6-9(2)11-8-7-10(3)12(11,4)5/h6-7,11H,1-2,8H2,3-5H3 |
InChI-Schlüssel |
MJKUGGUMXIPHOW-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C1(C)C)C(=C)C=C |
Kanonische SMILES |
CC1=CCC(C1(C)C)C(=C)C=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



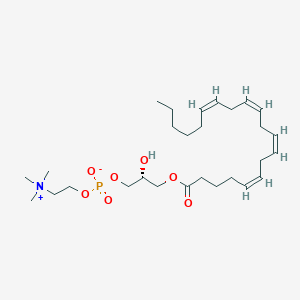

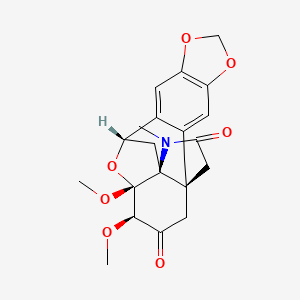
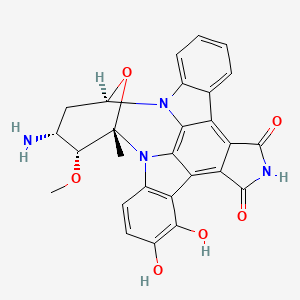
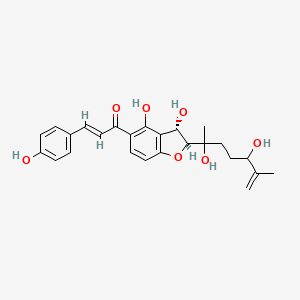
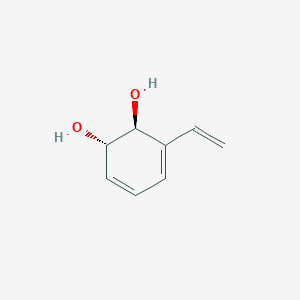
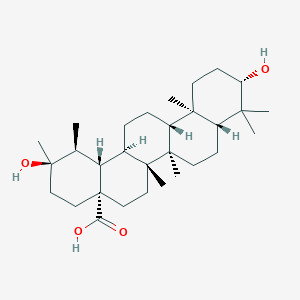
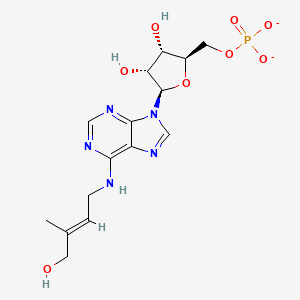
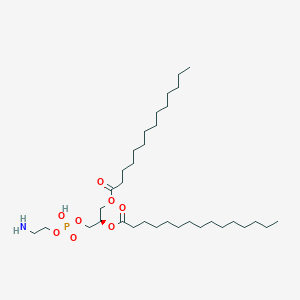
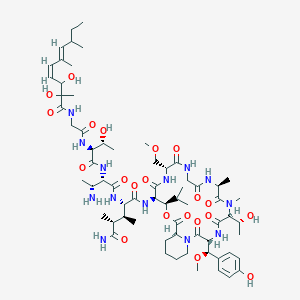
![5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1265230.png)
![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)
![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)